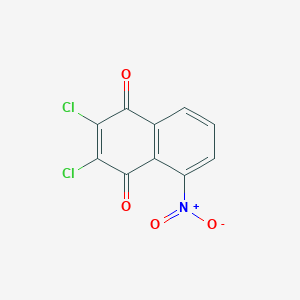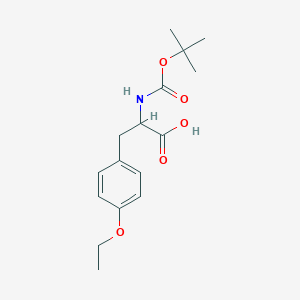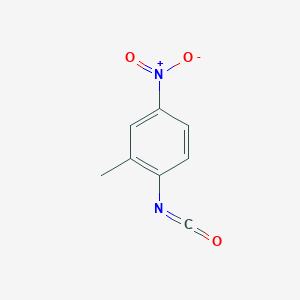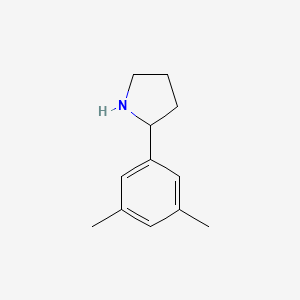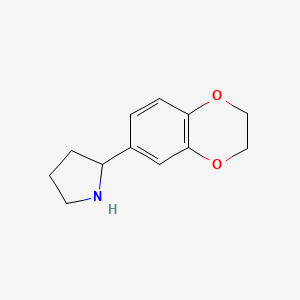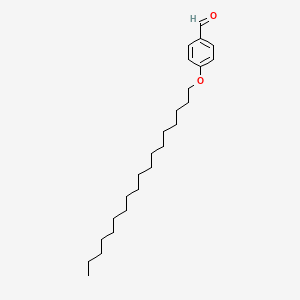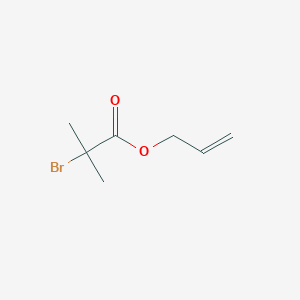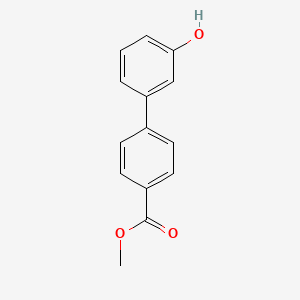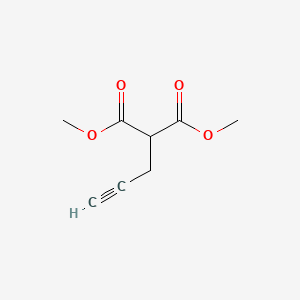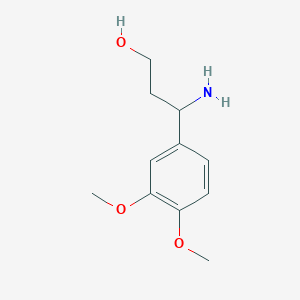
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol
概要
説明
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is a chemical compound with the molecular formula C11H17NO3 . It can be used as a reactant to synthesize (2S)-2-amino-3-[3,4-di(methoxy)phenyl]propan-1-ol (β-amino alcohol), which is a key intermediate to prepare the tetracyclic core of the Erythrina alkaloids .
Molecular Structure Analysis
The molecular structure of 3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is complex and involves various functional groups. The compound contains an amino group (-NH2), a propanol group (-CH2CH2CH2OH), and a dimethoxyphenyl group (C6H3(OCH3)2) .科学的研究の応用
-
Synthesis of Erythrina Alkaloids
-
Antioxidant and Antibacterial Activities
- Field : Biochemistry
- Application : A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . These compounds were tested for their in vitro growth inhibitory activity against different bacteria .
- Method : The compounds were synthesized using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
- Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity .
-
Design and Synthesis of Selective COX-2 Inhibitors
- Field : Medicinal Chemistry
- Application : This compound can be used in the synthesis of new selective COX-2 inhibitors, which have potential applications as anti-cancer agents .
- Method : A new series of β-aryl-β-mercapto ketones possessing a methylsulfonyl pharmacophore was synthesized and evaluated as selective COX-2 inhibitors . In-vitro COX-1 and COX-2 inhibition effects of these compounds were evaluated, and molecular modeling was examined . Also, the antiplatelet aggregation activity of the synthesized compounds was tested .
- Results : In-vitro COX-1 and COX-2 inhibition assays indicated that almost all newly synthesized compounds showed selectivity for COX-2 with IC50 values in the 0.07-0.22 μM range and COX-2 selectivity indexes in the 170 to 703.7 range . Among the tested compounds, 3-(3,4-dimethoxyphenyl)-1-(4-(methylsulfonyl)phenyl)-3-(phenylthio)propan-1-one had the highest selectivity index for COX-2 enzyme inhibitory activity .
-
Synthesis of Potential Bioactive Compounds
- Field : Organic Synthesis
- Application : This compound can be used in the synthesis of potential bioactive compounds, such as 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
- Method : The use of ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride as a catalyst has allowed the Michael addition of N-heterocycles to chalcones . This methodology has been applied to the unique preparation of the potential bioactive compound with moderate yield, due to the retro-Michael reaction .
- Results : Both synthetic reactions (i.e., preparation of chalcone and triazole Michael-addition to chalcone) have good green metrics .
-
Antiulcer Effects
- Field : Pharmacology
- Application : This compound has been studied for its potential antiulcer effects .
- Method : The study involved pretreatment with DQ-2511, a compound related to “3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol”, over a dose range of 30-300 mg/kg p.o., which resulted in a dose-related inhibition of various types of induced gastric and duodenal ulcers .
- Results : The study found that the compound had potential antiulcer effects, although specific quantitative data or statistical analyses were not provided in the source .
-
Synthesis of β-Aminocarbonyl Derivatives
- Field : Organic Synthesis
- Application : This compound can be used in the synthesis of β-aminocarbonyl derivatives, which are valuable precursors of bioactive compounds .
- Method : The aza-Michael reaction constitutes a synthetic tool of great importance . This type of transformation provides access to β-aminocarbonyl derivatives as valuable precursors of bioactive compounds .
- Results : The aza-Michael reaction can be carried out in the absence of a catalyst for certain activated nucleophiles and alkenes .
特性
IUPAC Name |
3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVKGYIUNICCIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395766 | |
| Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol | |
CAS RN |
201408-35-7 | |
| Record name | dl-beta-(3,4-dimethoxyphenyl)alaninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

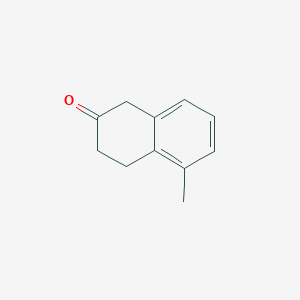

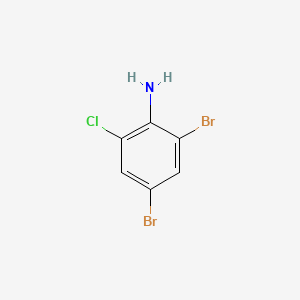
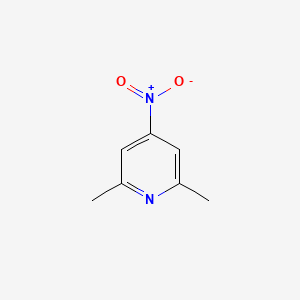
![N-[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B1587125.png)
